Ethanone, 1-(4-ethyl-3-methylphenyl)-
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Overview
Description
Ethanone, 1-(4-ethyl-3-methylphenyl)- is an organic compound with a molecular structure that includes an ethanone group attached to a phenyl ring substituted with ethyl and methyl groups. This compound is part of the acetophenone family, which is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-ethyl-3-methylphenyl)- typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-ethyl-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the ethanone group to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in concentrated sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-(4-ethyl-3-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-ethyl-3-methylphenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-methylphenyl)-:
Ethanone, 1-(3-methylphenyl)-:
Uniqueness
Ethanone, 1-(4-ethyl-3-methylphenyl)- is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct applications in various fields.
Properties
Molecular Formula |
C11H14O |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(4-ethyl-3-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-4-10-5-6-11(9(3)12)7-8(10)2/h5-7H,4H2,1-3H3 |
InChI Key |
UZOHPBKCNXJSOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)C)C |
Origin of Product |
United States |
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